3-(Iodomethyl)isothiazolidine 1,1-dioxide
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Overview
Description
3-(Iodomethyl)isothiazolidine 1,1-dioxide is a chemical compound with the molecular formula C4H8INO2S. It is a member of the isothiazolidine family, characterized by a five-membered ring containing sulfur and nitrogen atoms. The presence of an iodomethyl group and a 1,1-dioxide functional group makes this compound unique and of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Iodomethyl)isothiazolidine 1,1-dioxide typically involves the intramolecular iodoamination of alkenyl sulfamides. This method allows for the formation of iodomethyl-substituted five-membered sultams. The reaction conditions often include the use of iodine as a reagent and cyclization under controlled conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scalable synthesis techniques that ensure high yield and purity. The use of readily available starting materials and practical procedures makes the industrial production feasible .
Chemical Reactions Analysis
Types of Reactions
3-(Iodomethyl)isothiazolidine 1,1-dioxide undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the sulfur atom.
Cyclization: The formation of cyclic structures through intramolecular reactions.
Common Reagents and Conditions
Common reagents used in these reactions include iodine, sulfamides, and various nucleophiles. Reaction conditions often involve controlled temperatures and the presence of catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the iodomethyl group .
Scientific Research Applications
3-(Iodomethyl)isothiazolidine 1,1-dioxide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Iodomethyl)isothiazolidine 1,1-dioxide involves its interaction with molecular targets through its functional groups. The iodomethyl group can participate in nucleophilic substitution reactions, while the 1,1-dioxide group can engage in redox reactions. These interactions can modulate various biochemical pathways and molecular targets .
Comparison with Similar Compounds
Similar Compounds
- 3-(Iodomethyl)-1lambda6,2-thiazolidine-1,1-dione
- Isothiazolidine, 3-(iodomethyl)-, 1,1-dioxide
Uniqueness
3-(Iodomethyl)isothiazolidine 1,1-dioxide is unique due to its specific functional groups and the resulting chemical reactivity. Compared to similar compounds, it offers distinct properties that make it valuable in various applications, particularly in synthetic chemistry and potential therapeutic uses .
Properties
IUPAC Name |
3-(iodomethyl)-1,2-thiazolidine 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8INO2S/c5-3-4-1-2-9(7,8)6-4/h4,6H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIVLOWPDXOCYNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)NC1CI |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8INO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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